molecular formula C14H16O5 B1326009 Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate CAS No. 898758-83-3

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate

Cat. No.: B1326009
CAS No.: 898758-83-3
M. Wt: 264.27 g/mol
InChI Key: BOUQSYUCBAATBJ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate is an organic compound with the molecular formula C14H16O5 It is a derivative of butyrate, featuring an acetoxyphenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the esterification of 4-(4-acetoxyphenyl)-4-oxobutyric acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(4-acetoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The acetoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxo group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-(4-acetyloxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-14(17)9-8-13(16)11-4-6-12(7-5-11)19-10(2)15/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUQSYUCBAATBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645837
Record name Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-83-3
Record name Ethyl 4-[4-(acetyloxy)phenyl]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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